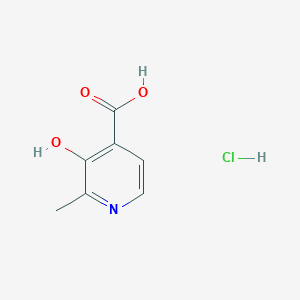

3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride

Description

3-Hydroxy-2-methylpyridine-4-carboxylic acid hydrochloride is a pyridine derivative characterized by a hydroxyl group at position 3, a methyl group at position 2, and a carboxylic acid moiety at position 4, with a hydrochloride counterion. This compound is structurally related to vitamin B6 derivatives, such as pyridoxal and pyridoxic acid, and shares functional groups critical for biological activity, including enzyme cofactor roles and metal chelation . Its hydrochloride salt enhances solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

3-hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c1-4-6(9)5(7(10)11)2-3-8-4;/h2-3,9H,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQXWMUABFPBPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361644-82-6 | |

| Record name | 3-hydroxy-2-methylpyridine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride typically involves the hydroxylation and carboxylation of 2-methylpyridine. One common method involves the reaction of 2-methylpyridine with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 3-position. This is followed by carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 4-position.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The hydrochloride salt is then formed by reacting the free acid with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.

Major Products Formed

Oxidation: 3-Keto-2-methylpyridine-4-carboxylic acid.

Reduction: 3-Hydroxy-2-methylpyridine-4-methanol.

Substitution: 3-Chloro-2-methylpyridine-4-carboxylic acid.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis

- 3-Hydroxy-2-methylpyridine-4-carboxylic acid; hydrochloride serves as an essential intermediate in synthesizing more complex organic molecules. It is utilized in creating various derivatives that can be further modified for specific applications.

Table 1: Common Derivatives and Their Applications

| Derivative Name | Application Area |

|---|---|

| 2-Methyl-pyridine-4-carboxylic acid | Pharmaceutical intermediates |

| 3-Hydroxy-2-methylpyridine-5-carboxylate | Enzyme catalysis studies |

| N-(2-Methyl-pyridyl(4)-carbonyl) hydrazines | Antimicrobial agents |

Biology

Enzyme Inhibition Studies

Research indicates that this compound interacts with enzymes involved in metabolic pathways, particularly those related to Vitamin B6 metabolism. For example, it acts as a substrate for the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which catalyzes its conversion into intermediates necessary for Vitamin B6 synthesis. This interaction highlights its potential as a biochemical tool for studying metabolic processes .

Case Study: Vitamin B6 Metabolism

A study demonstrated that the compound's interaction with the enzyme significantly affects the metabolic pathway of Vitamin B6, influencing protein, carbohydrate, and fat metabolism. This underscores its importance in nutritional biochemistry and potential therapeutic applications .

Medicine

Therapeutic Potential

The compound has been investigated for various therapeutic effects, including:

- Anti-inflammatory properties : Research suggests it may inhibit inflammatory pathways.

- Antimicrobial effects : Its derivatives have shown promise against Gram-positive pathogens and fungi, addressing the growing concern of antimicrobial resistance .

Case Study: Antimicrobial Activity

In vitro studies have highlighted the antimicrobial activity of derivatives of this compound against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. These findings suggest that modifications of 3-hydroxy-2-methylpyridine-4-carboxylic acid; hydrochloride could lead to new classes of antibiotics .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and properties of 3-hydroxy-2-methylpyridine-4-carboxylic acid hydrochloride and related compounds:

Key Research Findings

Acid Stability

Hydrochloride salts of pyridine derivatives generally exhibit improved stability under acidic conditions. For instance, nicardipine hydrochloride (a dihydropyridine derivative) demonstrates high acid resistance, a property likely shared by 3-hydroxy-2-methylpyridine-4-carboxylic acid hydrochloride due to its protonated pyridine nitrogen .

Enzyme Interactions

Critical Analysis of Differences

- Bioactivity: Pyridoxal hydrochloride’s aldehyde group enables Schiff base formation with amino acids, a feature absent in 3-hydroxy-2-methylpyridine-4-carboxylic acid hydrochloride, limiting its role as a cofactor .

- Reactivity : Chlorine-substituted derivatives (e.g., 4-chloro-2-(chloromethyl)-3-methylpyridine hydrochloride) are more reactive in nucleophilic substitution reactions compared to hydroxyl/methyl-substituted analogs .

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility over its free acid form, similar to pyridoxal hydrochloride’s behavior .

Biological Activity

3-Hydroxy-2-methylpyridine-4-carboxylic acid; hydrochloride, a pyridine derivative, has garnered attention in biochemical research due to its significant biological activities. This compound is characterized by the presence of both hydroxyl and carboxylic acid functional groups, which contribute to its reactivity and interaction with various biological systems. Below, we explore its biological activity, mechanisms of action, and potential applications in medicine and research.

- Chemical Formula : C₇H₈ClN₁O₃

- Solubility : Soluble in water due to its hydrochloride form, enhancing its utility in biological applications.

The primary biological activity of 3-Hydroxy-2-methylpyridine-4-carboxylic acid; hydrochloride is attributed to its interaction with the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme catalyzes the conversion of the compound into intermediates involved in the metabolism of Vitamin B6, impacting essential biochemical pathways related to protein, carbohydrate, and fat metabolism.

Biochemical Pathways

- Vitamin B6 Metabolism : The compound plays a crucial role in the metabolic pathway of Vitamin B6, influencing various physiological processes.

- Enzyme Inhibition : Research indicates that it may act as an inhibitor for certain enzymes, thereby modulating metabolic processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 3-Hydroxy-2-methylpyridine-4-carboxylic acid; hydrochloride. It has demonstrated activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 - 512 μg/mL |

| Escherichia coli | 8.33 - 23.15 μM |

| Candida albicans | 16.69 - 78.23 μM |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Case Studies

- Antiviral Activity : A study evaluated derivatives of 3-hydroxy-2-methylpyridin-4-one and found moderate antiviral activity against herpes simplex virus types 1 and 2, indicating potential therapeutic applications in viral infections .

- Enzyme Interaction Studies : Research involving Burkholderia sp. MAK1 demonstrated that this compound could be metabolized by specific bacterial strains, suggesting its utility in biotransformation processes and as a substrate for enzymatic reactions .

Scientific Research Applications

- Biochemistry : Used as a biochemical tool to study metabolic pathways and enzyme interactions.

- Medicinal Chemistry : Investigated for anti-inflammatory and antimicrobial properties, positioning it as a potential therapeutic agent .

Industrial Applications

The compound serves as an intermediate in the synthesis of pharmaceuticals and specialty chemicals, highlighting its versatility in industrial applications.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-hydroxy-2-methylpyridine-4-carboxylic acid hydrochloride, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves multi-step functionalization of pyridine derivatives. A common route includes:

- Amination/Carboxylation: Starting with 2-methylpyridine-4-carboxylic acid, introduce hydroxyl and amino groups using controlled amination (e.g., NH₃/amine under reflux) and oxidation (e.g., KMnO₄ in acidic media) .

- Hydrochloride Salt Formation: React the free base with HCl in ethanol or aqueous conditions, followed by recrystallization for purity .

- Purity Control: Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and NMR (δ 8.2–8.5 ppm for pyridine protons, δ 2.1 ppm for methyl groups) to confirm structural integrity and ≥98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.